

An In-depth Technical Guide to 2-Amino-2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-2-methyl-1,3-propanediol

Cat. No.: B094268

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methyl-1,3-propanediol, also known by various synonyms such as AMPD, Aminoglycol, and Ammediol, is a versatile organic compound with significant applications in biochemical research, pharmaceutical development, and diagnostics.^{[1][2][3]} Its unique structure, featuring a primary amine and two primary hydroxyl groups on a compact carbon backbone, imparts valuable properties as a biological buffer, an emulsifying agent, and a synthetic intermediate.^{[4][5]} This technical guide provides a comprehensive overview of its chemical and physical properties, outlines key experimental protocols, and presents a logical workflow for its application.

Core Molecular and Physical Properties

2-Amino-2-methyl-1,3-propanediol is a white crystalline solid at room temperature.^[6] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and developmental applications.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference
Molecular Weight	105.1356 g/mol	[1][7]
Molecular Formula	C ₄ H ₁₁ NO ₂	[1][2][4][6][7]
CAS Number	115-69-5	[1][3][6][7][8]
IUPAC Name	2-amino-2-methylpropane-1,3-diol	[1][3]
Synonyms	AMPD, Ammediol, Aminoglycol, Gentimon, Isobutandiol-2-amine	[1][2][3]

Table 2: Physicochemical Data

Property	Value	Reference
Melting Point	100-110 °C	[6][8]
Boiling Point	151 °C at 10 mmHg	[6][8]
Density	~1.05 g/cm ³ (estimate)	[6]
pKa (at 25 °C)	8.8	[6][8]
Useful pH Range	7.8 - 9.7	[6][8]
Water Solubility	2500 g/L (at 20 °C)	[6]
Vapor Pressure	~10 mmHg (at 152 °C)	[6][8]

Applications in Research and Drug Development

The primary utility of **2-Amino-2-methyl-1,3-propanediol** in scientific and pharmaceutical contexts stems from its excellent buffering capacity in the physiological pH range.[5][8]

Biological Buffer: It is widely used as a component in buffer systems for various biochemical assays, including as a buffer for determining alkaline phosphatase activity and as a spacer in the isotachopheresis of proteins.[5][8] Its pKa of 8.8 makes it particularly suitable for maintaining a stable pH in enzymatic reactions that have an alkaline optimum.[5][6][8]

Pharmaceutical Formulations: In the pharmaceutical industry, it serves as a stabilizer and an emulsifying agent in creams and lotions. Its properties are also leveraged in certain drug formulations to enhance stability and bioavailability.

Synthetic Chemistry: The presence of both amino and hydroxyl functional groups makes it a useful building block in organic synthesis. It can be used in the preparation of surfactants and vulcanization accelerators.[5]

Experimental Protocols

Protocol 1: Preparation of a Biological Buffer for Alkaline Phosphatase Assay

This protocol outlines the general steps for preparing a buffer solution using **2-Amino-2-methyl-1,3-propanediol** for use in an alkaline phosphatase activity assay.

Materials:

- **2-Amino-2-methyl-1,3-propanediol (AMPD)**
- Deionized water
- Hydrochloric acid (HCl) solution (e.g., 1 M) for pH adjustment
- pH meter
- Magnetic stirrer and stir bar
- Volumetric flasks and pipettes

Procedure:

- Determine the desired buffer concentration and pH. For many alkaline phosphatase assays, a buffer concentration of 0.1 M to 1 M at a pH between 9.0 and 10.5 is common.
- Calculate the required mass of AMPD. Based on the desired buffer volume and concentration, calculate the mass of AMPD needed using its molecular weight (105.14 g/mol).

- Dissolve the AMPD. In a beaker with a magnetic stir bar, add the calculated mass of AMPD to approximately 80% of the final desired volume of deionized water. Stir until the solid is completely dissolved.
- Adjust the pH. While monitoring with a calibrated pH meter, slowly add the HCl solution dropwise to the AMPD solution until the desired pH is reached.
- Bring to final volume. Quantitatively transfer the buffer solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to the calibration mark.
- Mix and store. Cap the volumetric flask and invert it several times to ensure thorough mixing. Store the buffer solution at 2-8 °C.

Protocol 2: Synthesis of 2-Amino-2-methyl-1-propanol (A Related Amino Alcohol)

While a detailed, contemporary synthesis protocol for **2-Amino-2-methyl-1,3-propanediol** is not readily available in the searched literature, the synthesis of the related compound, 2-Amino-2-methyl-1-propanol, illustrates a common synthetic strategy for this class of compounds. One method involves the reduction of a nitro-alcohol precursor. A general representation of this process is as follows:

Reaction Scheme: 2-nitropropane can be reacted with formaldehyde to produce 2-nitro-2-methyl-1-propanol. Subsequent reduction of the nitro group yields 2-amino-2-methyl-1-propanol.

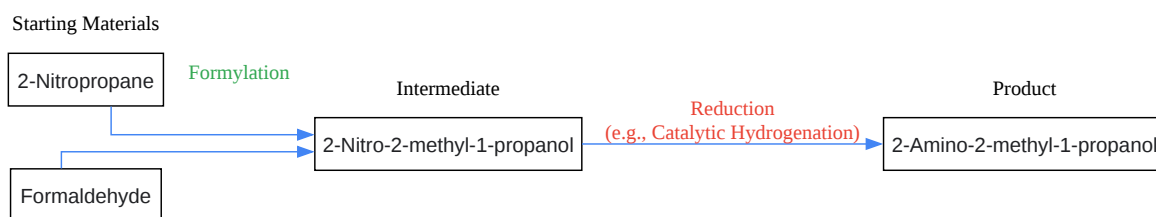
General Procedure:

- Formylation: The reaction of 2-nitropropane with formaldehyde is typically carried out under basic conditions.
- Reduction: The resulting nitro-alcohol is then reduced. A common method for reducing nitro groups to amines is catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon, under a hydrogen atmosphere.

- Purification: The final product is purified, often by distillation, to yield the desired amino alcohol.

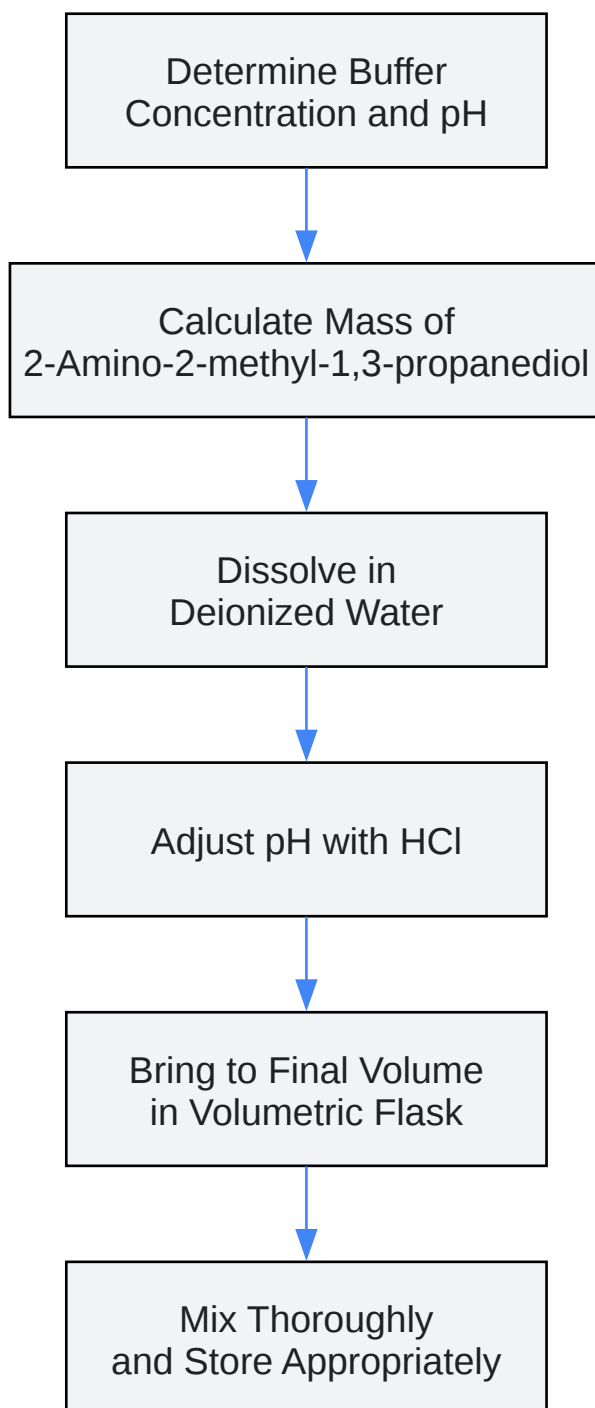
Logical and Experimental Workflows

The following diagrams illustrate key processes related to **2-Amino-2-methyl-1,3-propanediol**.



[Click to download full resolution via product page](#)

Caption: A generalized synthesis pathway for 2-amino-2-methyl-1-propanol.



[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of a biological buffer.

Safety and Handling

2-Amino-2-methyl-1,3-propanediol is generally considered stable but may be moisture-sensitive. It is incompatible with strong oxidizing agents, copper, aluminum, brass, and strong acids.[6] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. US4306020A - Composition for the analysis of the alkaline phosphatase and method therefor - Google Patents [patents.google.com]
- 3. 2-Amino-2-methyl-1,3-propanediol | C₄H₁₁NO₂ | CID 1531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nveo.org [nveo.org]
- 5. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-2-methyl-1,3-propanediol [webbook.nist.gov]
- 8. 2-氨基-2-甲基-1,3-丙二醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-2-methyl-1,3-propanediol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094268#2-amino-2-methyl-1-3-propanediol-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com